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molecular formula C12H19N3O B8416371 2-Methoxy-3-(4-methylpiperazin-1-yl)aniline

2-Methoxy-3-(4-methylpiperazin-1-yl)aniline

Cat. No. B8416371
M. Wt: 221.30 g/mol
InChI Key: ILRXPUGHAMDDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789412

Procedure details

Compound 54A is prepared according to the procedure described for compound 33C, using the following reactants: 2-methoxy-3-(4-methylpiperazin-1-yl)-1-nitrobenzene (3.6 g); hydrazine hydrate (4 ml); ethanol (50 ml); Raney nickel (one spatula-ful). The crude product is purified by flash chromatography with a mixture (90/9/1) of dichloromethane/methanol/aqueous ammonia).
[Compound]
Name
compound 33C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methoxy-3-(4-methylpiperazin-1-yl)-1-nitrobenzene
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[CH:7][CH:6]=[CH:5][C:4]=1[N+:16]([O-])=O.O.NN>[Ni].C(O)C>[CH3:1][O:2][C:3]1[C:8]([N:9]2[CH2:10][CH2:11][N:12]([CH3:15])[CH2:13][CH2:14]2)=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:16] |f:1.2|

Inputs

Step One
Name
compound 33C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-methoxy-3-(4-methylpiperazin-1-yl)-1-nitrobenzene
Quantity
3.6 g
Type
reactant
Smiles
COC1=C(C=CC=C1N1CCN(CC1)C)[N+](=O)[O-]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography with a mixture (90/9/1) of dichloromethane/methanol/aqueous ammonia)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC=C1N1CCN(CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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